molecular formula C19H16N2O3S B2872138 2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde CAS No. 296897-97-7

2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde

Cat. No.: B2872138
CAS No.: 296897-97-7
M. Wt: 352.41
InChI Key: KNPBFLGBPCWAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde is a high-purity chemical compound intended for research and development purposes exclusively. This multifunctional molecule features a pyrrole core substituted with an electron-withdrawing carbaldehyde group and a biaryl system connected by a sulfur-containing sulfanyl bridge, terminating in a nitroaromatic group. This specific structure, characterized by the SMS Data and its IUPAC name, makes it a valuable building block in organic synthesis and materials science. Its primary research value lies in its potential as a key precursor in the synthesis of more complex heterocyclic systems and functional organic molecules. The presence of the sulfanyl linkage and the nitro group suggests potential investigation into its electronic properties for applications in organic electronics or as a dye precursor. Furthermore, structurally related pyrrole-3-carbaldehyde derivatives are recognized intermediates in pharmaceutical research, particularly in the development of novel sulfonylpyrrole compounds studied for various biological activities, indicating its utility in medicinal chemistry exploration . The aldehyde functional group provides a versatile handle for further chemical modifications via condensation or amination reactions, allowing researchers to create diverse chemical libraries. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound to advance projects in synthetic methodology, materials science, and early-stage drug discovery.

Properties

IUPAC Name

2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-13-11-15(12-22)14(2)20(13)16-3-7-18(8-4-16)25-19-9-5-17(6-10-19)21(23)24/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPBFLGBPCWAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the reaction of 2,5-dimethylpyrrole with 4-nitrophenylsulfanylbenzaldehyde under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include tin (Sn) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : 2,5-Dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carboxylic acid.

  • Reduction: : 2,5-Dimethyl-1-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde is a complex organic compound with a pyrrole ring structure substituted with various functional groups. It belongs to the family of indole derivatives, known for diverse biological activities and applications.

Scientific Research Applications

This compound has applications in various scientific fields:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology Indole derivatives, including this compound, are known for biological activities like antiviral, anti-inflammatory, and anticancer properties.
  • Medicine It has potential therapeutic applications for treating various diseases.
  • Industry It can be employed to develop new materials and chemicals.

Potential Transformations

The compound can undergo several chemical transformations:

  • Oxidation Oxidation yields 2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carboxylic acid.
  • Reduction Reduction yields 2,5-dimethyl-1-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde.
  • Substitution Various derivatives can be formed depending on the nucleophile used in substitution reactions.

Anticancer Research

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an anticancer agent, it might interact with specific molecular targets in cancer cells, disrupting their growth and proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Carbaldehyde Derivatives

The compound shares structural similarities with other pyrrole-3-carbaldehydes, differing primarily in the substituents on the phenyl ring:

Compound Name Substituent on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-[(4-Nitrophenyl)sulfanyl]phenyl –NO₂, –S–, –CHO ~408.45* High electron deficiency, polar
1-(4-Butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde 4-Butylphenyl –CHO, alkyl chain ~285.37 Lipophilic, low polarity
1-(4-Isopropylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde 4-Isopropylphenyl –CHO, branched alkyl ~271.34 Moderate solubility in organic solvents

Key Differences :

  • The nitro group may confer antimicrobial activity, as seen in nitrophenyl-containing thiadiazoles (e.g., compound 14 in showed superior antibacterial activity against B. mycoides) .
Pyrazole and Thiadiazole Derivatives
Compound Class Example Structure Key Features Antimicrobial Activity (vs. Target Organisms) Reference
1,3,4-Thiadiazoles 13a–13d (Scheme 2, ) –NO₂, –S–, heterocyclic core High activity against B. mycoides (Gram+)
Pyrazole Carbaldehydes N-substituted pyrazolines () –CHO, fluorophenyl substituents Structural confirmation via crystallography

Key Insights :

  • The nitro group in thiadiazoles enhances antimicrobial potency, particularly against Gram-positive bacteria. The target pyrrole compound’s nitro group may similarly amplify bioactivity.
  • Thiadiazole derivatives synthesized from nitrophenyl precursors (e.g., compound 2 in ) highlight the importance of the –NO₂ group in stabilizing charge transfer interactions with microbial enzymes .
Electronic and Spectroscopic Comparisons
  • NMR Shifts :
    • The aldehyde proton (–CHO) in pyrrole carbaldehydes typically resonates at δ ~9.5–10.0 ppm in ¹H NMR, as seen in pyrazoline carbaldehydes () .
    • The nitro group’s electron-withdrawing effect in the target compound would deshield adjacent aromatic protons, shifting their signals upfield compared to alkyl-substituted analogs .
  • IR Spectroscopy: –NO₂ asymmetric stretching (~1520 cm⁻¹) and –CHO stretching (~1700 cm⁻¹) are diagnostic for the target compound, as observed in related nitrophenyl-thiadiazoles .

Biological Activity

2,5-Dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its unique pyrrole structure and various functional groups. This compound belongs to a class of indole derivatives known for their diverse biological activities, including potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-3-carbaldehyde. Its molecular formula is C19H16N2O3SC_{19}H_{16}N_{2}O_{3}S, and it exhibits several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₃S
Molecular Weight356.41 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that compounds within the pyrrole family exhibit a range of biological activities, including:

Anticancer Properties :
Studies have shown that similar pyrrole derivatives can inhibit cancer cell proliferation. For instance, compounds with a pyrrole ring have been reported to disrupt critical signaling pathways in cancer cells, leading to apoptosis (programmed cell death) .

Antimicrobial Activity :
Pyrrole derivatives, including those with nitrophenyl substitutions, have demonstrated antibacterial and antifungal properties. The presence of the nitrophenyl group enhances the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against various pathogens .

Anti-inflammatory Effects :
Some studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation.
  • Receptor Interaction : It could interact with cellular receptors that modulate growth and inflammatory responses.
  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways, thereby affecting cell survival and apoptosis.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Anticancer Study :
    • A study involving a series of pyrrole derivatives found that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antibacterial Research :
    • Research demonstrated that pyrrole-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The nitrophenyl group was crucial for enhancing membrane permeability .
  • Anti-inflammatory Activity :
    • A study reported that certain pyrrole derivatives reduced inflammation in animal models by inhibiting TNF-alpha production, showcasing their potential as therapeutic agents for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.